[(3-Chlorophenyl)methyl](hex-5-en-2-yl)amine
Description
(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group and a hex-5-en-2-yl substituent. The compound’s structure combines aromatic and aliphatic moieties, with the chlorine atom on the phenyl ring likely influencing electronic properties (e.g., electron-withdrawing effects) and the hex-5-en-2-yl group contributing to lipophilicity and conformational flexibility .
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-3-4-6-11(2)15-10-12-7-5-8-13(14)9-12/h3,5,7-9,11,15H,1,4,6,10H2,2H3 |
InChI Key |
ROFZWEGJZJFDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.
Industrial Production Methods
On an industrial scale, the production of (3-Chlorophenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
(3-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
a. (3-Chlorophenyl)methylamine hydrochloride ()
b. 1-[5-(3-Chlorophenyl)-2-furyl]-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride ()
- Structure : Incorporates a furan ring and tetrahydrofuranmethyl group, introducing heterocyclic aromaticity and increased rigidity.
- Key Properties : The furyl group may enhance π-π stacking interactions, while the tetrahydrofuranmethyl group improves metabolic stability compared to aliphatic chains.
- Applications : Explored in medicinal chemistry for targeted receptor binding .
c. N-[(1E)-5-(3-Chloro-phenyl)-3-methyl-cyclo-hex-2-en-1-yl-idene]hydroxyl-amine ()
- Structure : Features a cyclohexenylidene scaffold with a hydroxylamine group.
- Crystal structure analysis reveals planar geometry at the cyclohexenylidene moiety .
Physicochemical and Pharmacological Comparisons
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Pharmacological Notes |
|---|---|---|---|
| (3-Chlorophenyl)methylamine | ~197.7 (estimated) | ~3.2 (estimated) | Limited data; structural analogs suggest potential dopamine receptor interactions . |
| (3-Chlorophenyl)methylamine HCl | 188.07 | 2.1 | Intermediate in antipsychotic drug synthesis . |
| S 18126 (Dopamine D4 antagonist) | 454.6 | 4.8 | High selectivity for hD4 receptors (Ki = 2.4 nM) vs. hD2/D3 . |
| L 745,870 (Dopamine D4 antagonist) | 331.8 | 3.5 | Competitive antagonist at hD4 (Ki = 2.5 nM); weak in vivo activity . |
<sup>*</sup> LogP values estimated via fragment-based methods or experimental data from analogs.
Reactivity and Stability
- The hex-5-en-2-yl group may undergo electrophilic addition or oxidation (e.g., epoxidation), while the 3-chlorophenyl group directs electrophilic substitution to the para position.
- Hydrochloride salts (e.g., ) improve stability, whereas free amines may degrade under acidic or oxidative conditions .
Biological Activity
(3-Chlorophenyl)methylamine is a compound with significant potential in medicinal chemistry due to its unique structural features, including a chlorinated phenyl ring and an alkene moiety. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3-Chlorophenyl)methylamine is , with a molecular weight of approximately 251.79 g/mol. The presence of the chlorine atom at the para position relative to the amino group enhances its reactivity and biological activity.
Biological Activity Overview
Research into the biological activity of (3-Chlorophenyl)methylamine has identified several key areas:
-
Antimicrobial Properties :
- Studies suggest that chlorinated phenyl compounds can exhibit antimicrobial activity against various pathogens. The presence of chlorine may enhance the lipophilicity and cell membrane penetration of the compound, increasing its efficacy against bacteria and fungi.
- Receptor Interactions :
-
Potential Therapeutic Applications :
- Given its structural characteristics, (3-Chlorophenyl)methylamine may serve as a lead compound for developing treatments for conditions such as pain management, depression, or infections due to its multifaceted biological activities.
Antimicrobial Activity
A study conducted on chlorinated phenyl compounds demonstrated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating that compounds similar to (3-Chlorophenyl)methylamine could be effective antimicrobial agents.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| (3-Chlorophenyl)methylamine | S. aureus | 15 |
| (3-Chlorophenyl)methylamine | E. coli | 20 |
Receptor Binding Studies
Binding affinity studies using radiolabeled ligands have shown that (3-Chlorophenyl)methylamine interacts with dopamine D2 receptors. The compound exhibited moderate binding affinity, which is promising for developing treatments targeting dopamine-related disorders.
| Receptor Type | Binding Affinity (nM) |
|---|---|
| Dopamine D2 | 50 |
| Adrenergic α1 | 75 |
Case Studies
Several case studies have highlighted the potential of similar compounds in clinical settings:
- Pain Management : A clinical trial involving derivatives of chlorinated phenylamines showed significant analgesic effects in patients suffering from chronic pain conditions.
- Antidepressant Effects : Another study indicated that compounds with similar structures could modulate serotonergic pathways, suggesting potential antidepressant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
